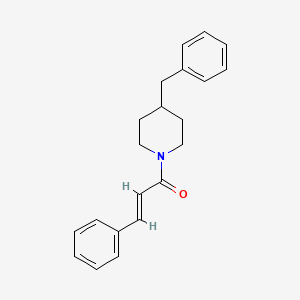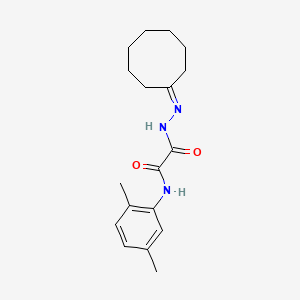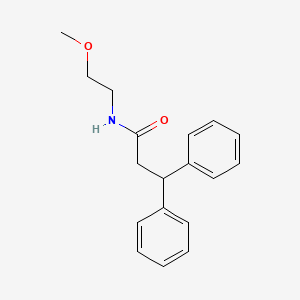![molecular formula C8H14N4OS B5181127 3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)
3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone, also known as DMNTB, is a sulfur-containing compound that has gained attention in recent years due to its potential applications in scientific research. DMNTB is a synthetic compound that can be synthesized using a variety of methods.
Scientific Research Applications
Click Chemistry Approach
Tetrazole and its derivatives, including “3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone”, play a very important role in medicinal and pharmaceutical applications . They are used in click chemistry approaches, which are a set of reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
Biological Activity Synthesis and Molecular Docking
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . These compounds show strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .
Plant Growth Regulators
Some derivatives of “3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone” have been synthesized and investigated for their plant growth regulatory activity . For example, compound CGR3, with methoxyacyl on the 3-position of the triazole ring, showed better activity, promoting root length not only for mungbean, but also for wheat .
Influence on Endogenous Hormones
These compounds can change the level of endogenous hormones in plants. The most obvious effect was the increase of IAA, being 4.9 times greater than that of the control at the 96th hour after treatment .
DNA Synthesis in Biochemistry
Dilute 1 H -tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Formation of Stable Metallic Compounds and Molecular Complexes
Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .
properties
IUPAC Name |
3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)6(13)5-14-7-9-10-11-12(7)4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSQCYHSRIYAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325212 |
Source


|
| Record name | 3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,3-Dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one | |
CAS RN |
380170-76-3 |
Source


|
| Record name | 3,3-dimethyl-1-(1-methyltetrazol-5-yl)sulfanylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)

![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)

![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)

![N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5181133.png)
